molecular formula C16H16N4O B5751949 2-ETHOXYBENZALDEHYDE 1-(1H-1,3-BENZIMIDAZOL-2-YL)HYDRAZONE

2-ETHOXYBENZALDEHYDE 1-(1H-1,3-BENZIMIDAZOL-2-YL)HYDRAZONE

Cat. No.: B5751949
M. Wt: 280.32 g/mol
InChI Key: ZBEAKSDKRGYEBE-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ETHOXYBENZALDEHYDE 1-(1H-1,3-BENZIMIDAZOL-2-YL)HYDRAZONE is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a heterocyclic aromatic organic compound that has significant pharmacological and industrial applications. The compound is known for its potential biological activities, including antimicrobial, anticancer, and antioxidant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ETHOXYBENZALDEHYDE 1-(1H-1,3-BENZIMIDAZOL-2-YL)HYDRAZONE typically involves the condensation of 2-ethoxybenzaldehyde with 1-(1H-1,3-benzimidazol-2-yl)hydrazine. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods: Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-ETHOXYBENZALDEHYDE 1-(1H-1,3-BENZIMIDAZOL-2-YL)HYDRAZONE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-ETHOXYBENZALDEHYDE 1-(1H-1,3-BENZIMIDAZOL-2-YL)HYDRAZONE involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Properties

IUPAC Name

N-[(E)-(2-ethoxyphenyl)methylideneamino]-1H-benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O/c1-2-21-15-10-6-3-7-12(15)11-17-20-16-18-13-8-4-5-9-14(13)19-16/h3-11H,2H2,1H3,(H2,18,19,20)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBEAKSDKRGYEBE-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C=NNC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1/C=N/NC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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